molecular formula C19H16N2O B1288819 N-(4-aminophenyl)-N-phenylbenzamide CAS No. 73333-83-2

N-(4-aminophenyl)-N-phenylbenzamide

Cat. No.: B1288819
CAS No.: 73333-83-2
M. Wt: 288.3 g/mol
InChI Key: FAWGLPAQCQELSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-aminophenyl)-N-phenylbenzamide: is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of an amide functional group (-CONH-) linked to a phenyl ring and a 4-aminophenyl group

Mechanism of Action

Target of Action

N-(4-aminophenyl)-N-phenylbenzamide is a potent inhibitor of DNA methyltransferase (DNMT) 1, 3A, and 3B . DNMTs are enzymes that catalyze the transfer of a methyl group to DNA and play a crucial role in the regulation of gene expression.

Mode of Action

The compound interacts with DNMTs, inhibiting their activity. This interaction results in a decrease in DNA methylation, a process that can silence gene expression. By inhibiting DNMTs, this compound can potentially reactivate silenced genes .

Biochemical Pathways

The primary biochemical pathway affected by this compound is DNA methylation. DNA methylation is a crucial process in cellular function, affecting processes such as X-chromosome inactivation, repression of transposable elements, and genomic imprinting .

Result of Action

The inhibition of DNMTs by this compound can lead to changes in gene expression. This can potentially have various effects at the molecular and cellular levels, depending on the specific genes that are reactivated .

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Aminolysis of Benzoyl Chloride:

      Reactants: Benzoyl chloride and 4-aminodiphenylamine.

      Conditions: The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform, at room temperature.

      Procedure: Benzoyl chloride is added dropwise to a solution of 4-aminodiphenylamine in the solvent, with continuous stirring. The reaction mixture is then allowed to stir for several hours until completion.

      Purification: The product is isolated by filtration, washed with cold solvent, and recrystallized from ethanol.

  • Direct Amidation:

      Reactants: Benzoic acid and 4-aminodiphenylamine.

      Conditions: The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

      Procedure: Benzoic acid and 4-aminodiphenylamine are mixed in an appropriate solvent (e.g., dichloromethane), followed by the addition of DCC and DMAP. The reaction mixture is stirred at room temperature until the formation of the amide bond is complete.

      Purification: The product is purified by column chromatography using a suitable eluent.

Industrial Production Methods:

  • Industrial production of N-(4-aminophenyl)-N-phenylbenzamide typically involves large-scale synthesis using the above methods, with optimization for yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: The reaction is carried out in an aqueous or organic solvent, often under reflux conditions.

      Products: Oxidation of the amine group can lead to the formation of nitroso or nitro derivatives.

  • Reduction:

      Reagents: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

      Conditions: The reaction is typically performed in an inert solvent such as tetrahydrofuran (THF) or ethanol.

      Products: Reduction of the amide group can yield the corresponding amine.

  • Substitution:

      Reagents: Halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

      Conditions: The reaction is carried out in an inert solvent, often at elevated temperatures.

      Products: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry:

  • N-(4-aminophenyl)-N-phenylbenzamide is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds and polymers.

Biology:

  • This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the design and synthesis of bioactive molecules that target specific enzymes or receptors.

Medicine:

  • In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to inhibit enzymes involved in disease pathways, such as DNA methyltransferases.

Industry:

  • The compound is utilized in the production of dyes, pigments, and other materials. Its derivatives are used in the formulation of coatings, adhesives, and other industrial products.

Comparison with Similar Compounds

    N-(4-aminophenyl)-4-aminobenzamide: Similar structure but with an additional amino group, leading to different reactivity and applications.

    N-phenylbenzamide: Lacks the 4-aminophenyl group, resulting in different chemical properties and uses.

    N-(4-methoxyphenyl)-N-phenylbenzamide:

Uniqueness:

  • N-(4-aminophenyl)-N-phenylbenzamide is unique due to the presence of both an amide and an amino group, which confer distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its potential as a bioactive molecule make it a valuable compound in research and industry.

Properties

IUPAC Name

N-(4-aminophenyl)-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c20-16-11-13-18(14-12-16)21(17-9-5-2-6-10-17)19(22)15-7-3-1-4-8-15/h1-14H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWGLPAQCQELSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73333-83-2
Record name N-(4-aminophenyl)-N-phenylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-aminophenyl)-N-phenylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(4-aminophenyl)-N-phenylbenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-aminophenyl)-N-phenylbenzamide
Reactant of Route 4
Reactant of Route 4
N-(4-aminophenyl)-N-phenylbenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-aminophenyl)-N-phenylbenzamide
Reactant of Route 6
N-(4-aminophenyl)-N-phenylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.